4-Diaminomethylpyridine
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Overview
Description
4-Diaminomethylpyridine, also known as 4-(Aminomethyl)pyridine, is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Diaminomethylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-chloromethylpyridine with ammonia or an amine under suitable conditions. Another method includes the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Diaminomethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
4-Diaminomethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-Diaminomethylpyridine involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its mechanism of action depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-Diaminomethylpyridine include:
- 4-Picolylamine
- 4-Pyridinemethanamine
- 4-Pyridinylmethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. The presence of the aminomethyl group at the 4-position of the pyridine ring imparts unique chemical properties, making it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
pyridin-4-ylmethanediamine |
InChI |
InChI=1S/C6H9N3/c7-6(8)5-1-3-9-4-2-5/h1-4,6H,7-8H2 |
InChI Key |
OLIZNKSOHJDAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(N)N |
Origin of Product |
United States |
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